![molecular formula C8H12BrN3OS2 B1402837 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 1365962-40-8](/img/structure/B1402837.png)
2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide” includes a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . This nucleus is present as a core structural component in an array of drug categories .Chemical Reactions Analysis
1,3,4-Thiadiazoles have been shown to exhibit a broad spectrum of biological activity . They are a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 5 .Scientific Research Applications
Structure-based Drug Design
2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide and its derivatives are active in structure-based drug design, particularly for the discovery of new inhibitors targeting CDK2 (Cyclin-dependent kinase 2), a critical protein in cell cycle regulation. The utilization of crystal structures of CDK2 in complex with inhibitors aids in the rapid discovery of potent and selective CDK2 inhibitors, highlighting the compound's potential in cancer therapy research (Vulpetti et al., 2006).
Photodynamic Therapy for Cancer
Derivatives of 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide have been explored for their suitability in photodynamic therapy (PDT) applications. The synthesis and characterization of new compounds with high singlet oxygen quantum yields make them promising candidates for Type II photosensitizers in the treatment of cancer, demonstrating the compound's versatility in developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agents
The synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiadiazole moiety has shown significant anticancer activities. These compounds were evaluated in vitro against various cancer cell lines, providing insights into the structural activity relationships and potential for developing new anticancer drugs (Gomha et al., 2017).
Antimicrobial Evaluation
Compounds derived from 2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide have been assessed for their antimicrobial properties. The synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives has been reported, with selected compounds showing moderate antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
The compound and its derivatives have been subjects of QTAIM analysis to assess the nature of noncovalent interactions in their structures. This approach provides valuable insights into the stability and interactions within crystal structures, contributing to the understanding of molecular properties and the design of new materials with specific characteristics (El-Emam et al., 2020).
properties
IUPAC Name |
2-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3OS2/c1-3-5(9)6(13)10-7-11-12-8(15-7)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYXCJXALXTPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)SCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1402754.png)
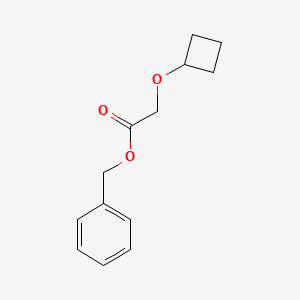
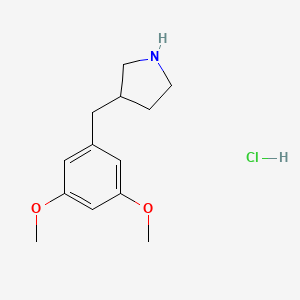
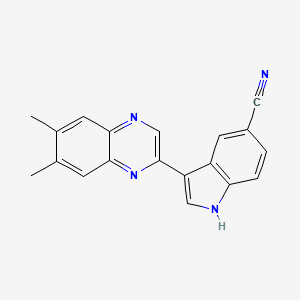
![3-(3,5-Dibromo-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402759.png)
![3-[2-(3-Benzothiazol-6-yl-4-oxo-2-thioxo-thiazolidin-5-ylidene)-acetyl]-1H-indole-5-carbonitrile](/img/structure/B1402760.png)
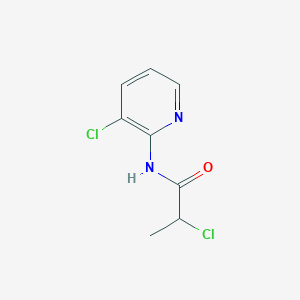
![methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1402767.png)
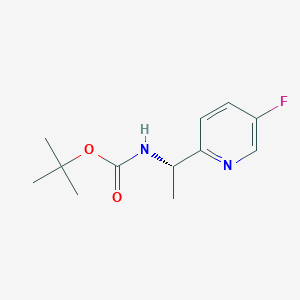
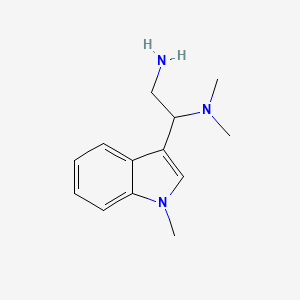
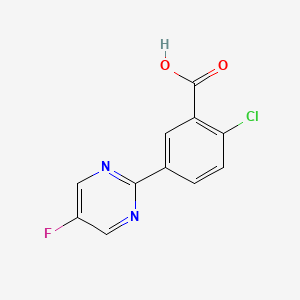
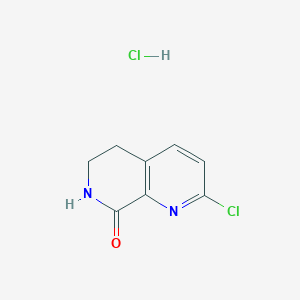
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carbonitrile hydrochloride](/img/structure/B1402776.png)
![5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1402777.png)